molecular formula C32H26O10 B1204965 Nigerone CAS No. 76069-41-5

Nigerone

Cat. No. B1204965
CAS RN: 76069-41-5
M. Wt: 570.5 g/mol
InChI Key: MBDIPBHBEVOYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigerone is a biaryl resulting from the formal oxidative dimerisation of two molecules of 5-hydroxy-6,8-dimethoxy-2-methyl-4H-benzo[g]chromen-4-one to form a single bond linking position 10 of each moiety (the 10Ra enantiomer). It has a role as a mycotoxin, an Aspergillus metabolite and an antifungal agent. It is a biaryl, a benzochromenone and a member of phenols.
Nigerone belongs to the class of organic compounds known as naphthopyranones. Naphthopyranones are compounds containing a naphthopyran skeleton where a ring carbon bears a carboxylic acid group. Naphthtopyran is made up of the pyran ring fused to a naphthalene ring system. Nigerone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, nigerone is primarily located in the membrane (predicted from logP).

Scientific Research Applications

  • Knowledge and Power in Policy-Making for Child Survival in Niger :This study examines the processes of health policy development in Niger, particularly focusing on the integrated community case management of childhood illness (iCCM) and its impact on child mortality. It highlights the importance of various forms of knowledge (facts, skills, practical wisdom) in the policy process and the role of power in mediating access to this knowledge (Dalglish et al., 2017).

  • Asymmetric Total Synthesis of Nigerone :This paper reports on the enantioselective synthesis of the chiral bisnaphthopyrone natural product nigerone. The synthesis process involved an eight-step isomerization and was constructed via asymmetric oxidative biaryl coupling (Divirgilio et al., 2007).

  • Asymmetric Total Synthesis of Nigerone and ent‐Nigerone :This study presents the synthesis of nigerone and its enantiomer, ent-nigerone, using asymmetric oxidative biaryl coupling. The synthesis process included a key eight-step isomerization process of the coupling product, bisisonigerone (Kozlowski et al., 2007).

  • Qualitative and Quantitative Phytochemical Screening of Some Plants Used in Ethnomedicine in the Niger Delta Region of Nigeria :This paper focuses on the phytochemical screening of various plants used in traditional medicine in the Niger Delta region, which might provide insights into the study and application of compounds like nigerone in traditional medical practices (Ajuru et al., 2017).

  • Inventaire Et Gestion Des Plantes Médicinales Dans Quatre Localités Du Niger :This study lists medicinal plants used in traditional pharmacopoeia in Niger and might provide a broader context for understanding the use of compounds like nigerone in traditional medicine (Mounkaila et al., 2017).

properties

CAS RN

76069-41-5

Product Name

Nigerone

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

5-hydroxy-10-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one

InChI

InChI=1S/C32H26O10/c1-13-7-19(33)27-29(35)23-17(9-15(37-3)11-21(23)39-5)25(31(27)41-13)26-18-10-16(38-4)12-22(40-6)24(18)30(36)28-20(34)8-14(2)42-32(26)28/h7-12,35-36H,1-6H3

InChI Key

MBDIPBHBEVOYQB-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)O

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)O

melting_point

330°C

Other CAS RN

76069-41-5

physical_description

Solid

synonyms

nigerone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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